molecular formula C15H21NO4S2 B2679266 Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034527-95-0

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2679266
CAS No.: 2034527-95-0
M. Wt: 343.46
InChI Key: MNHZDXLNULSTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound with the molecular formula C15H21NO4S2 and a molecular weight of 343.46. It belongs to the class of compounds known as sulfonamides .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a sulfonyl group attached to the pyrrolidine ring, and a thioacetate group attached to the same carbon as the sulfonyl group.

Scientific Research Applications

Synthetic Applications and Biological Activity

  • Heteroannulation Reactions for Antibiotic Synthesis : Research involving the synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of the sulfomycin family of thiopeptide antibiotics, demonstrates the utility of related chemical structures in creating complex antibiotics. This synthesis involved a multistep Bohlmann-Rahtz heteroannulation reaction, showcasing the compound's role in antibiotic development through intricate synthetic pathways (Bagley et al., 2005).

  • Antimicrobial Activity Exploration : Another study focused on the synthesis, crystal structure, and antimicrobial activity of a novel bicyclic thiohydantoin fused to pyrrolidine compound. This research highlights the potential for compounds within this chemical family to serve as the basis for developing new antimicrobial agents (Nural et al., 2018).

  • Ligand Synthesis for Asymmetric Catalysis : The preparation of chiral pyridine–phosphine ligands for Pd-catalyzed asymmetric allylic alkylations demonstrates the compound's relevance in synthesizing ligands that facilitate selective chemical reactions, which are crucial in producing enantiomerically pure pharmaceuticals (Uenishi & Hamada, 2001).

  • Ionic Liquids and Catalysis : Research on nicotinium methane sulfonate, a derivative within the same chemical family, showcases the use of such compounds in catalyzing the synthesis of pyridines, indicating their potential as environmentally friendly catalysts in organic synthesis (Tamaddon & Azadi, 2018).

  • Synthesis of Pyridines and Pyrimidinones : The one-pot synthesis of pyridines and the generation and trapping of dimethylenepyrimidin-4-ones in Diels-Alder and Michael additions highlight the versatility of related compounds in synthesizing a wide array of heterocyclic compounds, which are foundational structures in many pharmaceutical agents (Xiong et al., 2004); (Tomé et al., 1996).

Properties

IUPAC Name

methyl 2-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-11-4-5-12(2)14(8-11)22(18,19)16-7-6-13(9-16)21-10-15(17)20-3/h4-5,8,13H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHZDXLNULSTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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